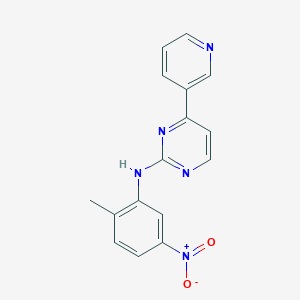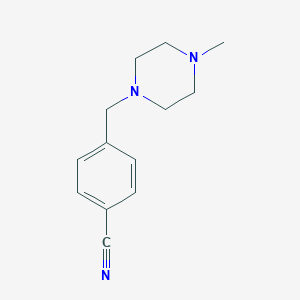
Rivulobirin E
Overview
Description
Mechanism of Action
Target of Action
Rivulobirin E, a natural coumarin isolated from the roots of Heracleum candicans , primarily targets the CYP3A enzyme . This enzyme is part of the cytochrome P450 family and plays a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound interacts with the CYP3A enzyme, exhibiting strong inhibitory effects . This interaction alters the enzyme’s ability to metabolize certain compounds, which can lead to changes in the bioavailability and efficacy of drugs that are substrates of this enzyme.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cytochrome P450 metabolic pathway . By inhibiting the CYP3A enzyme, this compound can affect the metabolism of various substances, potentially leading to altered physiological effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the CYP3A enzyme . This can lead to altered metabolic outcomes for substances that are substrates of this enzyme, potentially affecting their physiological effects.
Biochemical Analysis
Biochemical Properties
Rivulobirin E has been found to interact with certain enzymes, particularly those involved in the CYP3A activity . It has shown inhibitory effects on this enzyme activity, with the dimer derivatives of this compound demonstrating particularly strong inhibitory effects .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory effects on CYP3A activity . This enzyme is involved in the metabolism of a variety of substances within cells, so this compound’s interaction with it can have wide-ranging effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound’s effects is largely due to its inhibitory action on CYP3A activity . This enzyme is involved in various biochemical reactions within cells, and inhibition of its activity can lead to changes in these reactions .
Metabolic Pathways
This compound is involved in the CYP3A metabolic pathway . This pathway is responsible for the metabolism of a variety of substances within cells. This compound’s inhibitory effects on CYP3A activity can therefore impact this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rivulobirin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the underground parts of Pleurospermum rivulorum using solvents, followed by purification through chromatographic techniques .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin and the complexity of its structure. The primary method of obtaining this compound remains extraction from its natural source .
Chemical Reactions Analysis
Types of Reactions: Rivulobirin E, like other furanocoumarins, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the furan ring, potentially leading to the formation of more reactive intermediates.
Reduction: This reaction can reduce the double bonds within the furan ring, altering its chemical properties.
Substitution: This reaction can introduce different functional groups into the furan ring, modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield saturated furanocoumarins .
Scientific Research Applications
Comparison with Similar Compounds
Rivulobirin A: Another furanocoumarin isolated from the same plant, with a similar structure but different biological activities.
Rivulotririn C: A trimeric furanocoumarin also isolated from Pleurospermum rivulorum, known for its distinct chemical properties.
Uniqueness of Rivulobirin E: this compound stands out due to its dimeric structure, which is less common among furanocoumarins.
Properties
IUPAC Name |
9-[(2R)-2-hydroxy-3-[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZNBPDWHFCLKY-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H](COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rivulobirin E and where is it found?
A: this compound is a dimeric furanocoumarin, a type of organic compound, isolated from the underground parts of the Pleurospermum rivulorum plant, a member of the Umbelliferae family. [, ]
Q2: How is the structure of this compound determined?
A: The structure of this compound was determined using spectroscopic analysis. While the specific spectroscopic techniques employed were not detailed in the provided abstracts, these likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
